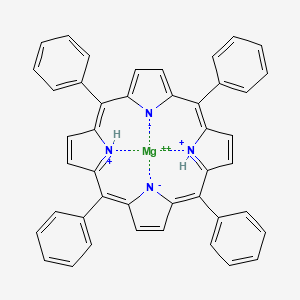
Magnesium meso-tetraphenylporphine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium meso-tetraphenylporphine is a complex compound belonging to the porphyrin family. Porphyrins are macrocyclic compounds known for their strong absorption in the visible part of the solar spectrum, charge transfer capabilities, and efficient photoactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Magnesium meso-tetraphenylporphine typically involves the reaction of 5,10,15,20-tetraphenylporphyrin with a magnesium salt under controlled conditions. The reaction is usually carried out in an organic solvent such as chloroform or methanol, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps of reaction and purification, with additional considerations for efficiency and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions
Magnesium meso-tetraphenylporphine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the magnesium ion and the conjugated porphyrin ring system .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents. The reactions are typically carried out under mild conditions to prevent degradation of the porphyrin ring .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the porphyrin ring .
Aplicaciones Científicas De Investigación
Magnesium meso-tetraphenylporphine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which Magnesium meso-tetraphenylporphine exerts its effects involves the interaction of the magnesium ion with various molecular targets. The porphyrin ring system facilitates electron transfer processes, which can lead to the generation of reactive species. These reactive species can then interact with biological molecules, leading to various therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- 5,10,15,20-Tetraphenyl-21H,23H-porphine manganese (III) chloride
- 5,10,15,20-Tetraphenyl-21H,23H-porphine nickel (II)
- 5,10,15,20-Tetraphenyl-21H,23H-porphine iron (III) chloride
Uniqueness
Magnesium meso-tetraphenylporphine is unique due to the presence of the magnesium ion, which imparts distinct electronic and photophysical properties compared to its manganese, nickel, and iron counterparts. These properties make it particularly suitable for applications in photodynamic therapy and photovoltaic devices .
Propiedades
Fórmula molecular |
C44H30MgN4+2 |
|---|---|
Peso molecular |
639 g/mol |
Nombre IUPAC |
magnesium;5,10,15,20-tetraphenylporphyrin-22,24-diium-21,23-diide |
InChI |
InChI=1S/C44H28N4.Mg/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;/h1-28H;/q-2;+2/p+2/b41-33-,41-34?,42-35-,42-37?,43-36-,43-38?,44-39-,44-40?; |
Clave InChI |
XEHJAWQTIIXDON-JJUIXLEHSA-P |
SMILES isomérico |
C1=CC=C(C=C1)/C/2=C\3/[NH+]=C(/C(=C/4\[N-]/C(=C(\C5=[NH+]/C(=C(\C6=CC=C2[N-]6)/C7=CC=CC=C7)/C=C5)/C8=CC=CC=C8)/C=C4)/C9=CC=CC=C9)C=C3.[Mg+2] |
SMILES canónico |
C1=CC=C(C=C1)C2=C3C=CC(=[NH+]3)C(=C4C=CC(=C(C5=[NH+]C(=C(C6=CC=C2[N-]6)C7=CC=CC=C7)C=C5)C8=CC=CC=C8)[N-]4)C9=CC=CC=C9.[Mg+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















